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Compound of Interest

Compound Name: Triethylamine hydrobromide

Cat. No.: B1225073

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic techniques for the confirmation of
triethylamine hydrobromide formation, a common salt resulting from the neutralization of
triethylamine with hydrobromic acid or as a byproduct in various organic syntheses. We present
key experimental data, detailed protocols, and a visual workflow to aid in the unambiguous

identification of this product.

Spectroscopic Data Summary

The formation of triethylamine hydrobromide from triethylamine results in distinct changes in
their respective spectroscopic signatures. The protonation of the nitrogen atom in triethylamine
to form the triethylammonium cation is the key event that is readily observed. Below is a
summary of the expected spectroscopic data for both the starting material and the product.
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Spectroscopic
Technique

Triethylamine
(Starting Material)

Triethylamine
Hydrobromide
(Product)

Key Observations for
Product
Confirmation

Infrared (IR)

C-H stretching:
~2800-3000 cm~1C-N

N*-H stretching:
Broad band at ~2400-
2700 cm~11]C-H
stretching: ~2800-

Appearance of a
broad and strong N*-
H stretching band,

which is absent in the

Spectroscopy stretching: ~1000- ) ) ]
3000 cm~1C-N starting material. This
1200 cm™ : : o
stretching: ~1000- is a definitive indicator
1200 cm™1 of salt formation.[1]
Downfield shift of both
the quartet and triplet
signals upon
Quartet (~2.5 ppm, - Quartet (~3.1 ppm, - )
1H NMR Spectroscopy ) ) protonation of the
) CH2-)Triplet (~1.0 CH2-)[1]Triplet (~1.2 )
(in D20) nitrogen atom,
ppm, -CHs) ppm, -CHs)[1]

indicating a change in
the electronic

environment.

Chemical shifts of the
carbon atoms in the
13C NMR -CH:- signal-CHs -CH:- signal-CHs

Spectroscopy signal signal

ethyl groups will be
influenced by the
protonation state of

the nitrogen.[1]

Both the free base
and the salt will show

) the same cation in
Prominent peak for o
Mass Spectrometry ) ] positive ion mode ESI-
N M+H* peak at m/z the triethylammonium )
(ESI-MS, Positive ] MS. However, in
102.13 cation ([EtsNH]*) at ) ] i
Mode) conjunction with other
m/z 102.13[1] ) ] ]
techniques, it confirms

the cationic part of the

salt.
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Direct analysis is
challenging due to the
Molecular ion peak non-volatile nature of

(M*) at m/z the salt. Thermal
Mass Spectrometry

101.12Major fragment  decomposition in the
(GC-MS)

at m/z 86 (loss of a GC inlet may yield
methyl group)[1] triethylamine, showing
the same spectrum as

the free base.[1]

GC-MS is not ideal for
direct confirmation of
the salt but can
identify the parent
amine if the salt

decomposes.

Experimental Protocols

General Synthesis of Triethylamine Hydrobromide

This protocol describes a straightforward acid-base neutralization reaction to produce

triethylamine hydrobromide.

Materials:

e Triethylamine

e Hydrobromic acid (HBr), aqueous solution (e.g., 48%)
e Anhydrous acetone[1]

* Ice bath

o Magnetic stirrer and stir bar

e Bichner funnel and filter paper

Procedure:

¢ In a flask, dissolve a known amount of triethylamine in anhydrous acetone.

e Cool the flask in an ice bath with continuous stirring.
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e Slowly add an equimolar amount of hydrobromic acid dropwise to the cooled triethylamine
solution.

» Awhite precipitate of triethylamine hydrobromide will form.
» Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.
o Collect the solid product by vacuum filtration using a Blchner funnel.

e Wash the precipitate with a small amount of cold, anhydrous acetone to remove any
unreacted starting materials.

e Dry the product under vacuum to obtain pure triethylamine hydrobromide.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

» Prepare a KBr pellet of the dried triethylamine hydrobromide or acquire the spectrum
using an ATR-FTIR spectrometer.

» Record the spectrum over the range of 4000-400 cm™2.

o Compare the obtained spectrum with that of the starting triethylamine, looking for the
characteristic broad N*-H stretching band between 2400-2700 cm~2.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
o Dissolve a small sample of the product in a suitable deuterated solvent, such as D20.[1]
e Acquire *H and 3C NMR spectra.

e Analyze the chemical shifts, multiplicities, and integrations of the signals and compare them
to the spectrum of triethylamine to confirm the downfield shift upon salt formation.[1]

Mass Spectrometry (ESI-MS):

e Dissolve a small amount of the product in a suitable solvent (e.g., methanol/water).
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« Infuse the solution into the ESI-MS instrument.
e Acquire the mass spectrum in positive ion mode.
o Confirm the presence of the triethylammonium cation at m/z 102.13.[1]

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the synthesis and spectroscopic
confirmation of triethylamine hydrobromide.

Spectroscopic Analysis Confirmation of Formation

Detection of
[EtsNH]* Cation

Synthesis

Downfield Shift of
-CH2- and -CHs

NMR Spectroscopy
(*H and 3C)

Acid-Base Reaction
(Anhydrous Acetone, 0°C)

Triethylamine Hydrobromide
(Precipitate)

Triethylamine + HBr

Appearance of

IR Spectroscopy N*-H Stretch

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic confirmation of triethylamine
hydrobromide.

Alternative Considerations

In reaction mixtures where triethylamine is used as a base to scavenge HBIr, direct analysis of
the crude product mixture by the techniques described above can confirm the in-situ formation
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of triethylamine hydrobromide. For instance, in the synthesis of phenylboronic acid esters
where triethylamine is used, the salt can be identified as a byproduct.[2]

It is important to note that while ESI-MS will show the triethylammonium cation for both the free
base and the salt, the combination with IR and NMR spectroscopy provides unequivocal
evidence of the salt's formation.[3] The absence of the N*-H stretch in the IR spectrum and the
upfield chemical shifts in the NMR spectrum would indicate the presence of the unreacted free
base, triethylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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